molecular formula C6H13N B8183672 trans-2-Methyl-cyclopentylamine

trans-2-Methyl-cyclopentylamine

Cat. No. B8183672
M. Wt: 99.17 g/mol
InChI Key: TYDMZADCGUWTCH-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-2-Methyl-cyclopentylamine is a useful research compound. Its molecular formula is C6H13N and its molecular weight is 99.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality trans-2-Methyl-cyclopentylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-2-Methyl-cyclopentylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemoenzymatic Preparation and Applications : González-Sabín et al. (2006) discussed the preparation of optically active trans-2'-(N,N-dialkylamino)cyclopentanols and their derivatives, which are useful for synthesizing vesamicol analogs and enantiospecific compounds, demonstrating significant applications in synthetic chemistry and drug development (González-Sabín, Gotor, & Rebolledo, 2006).

  • Diastereoselective Synthesis for Medicinal Compounds : A study by Joosten et al. (2010) presented a method for diastereoselective synthesis of diversely substituted cyclopentylamines. This approach is essential for creating synthetic intermediates like trans-pentacin and Rodocaine, and for obtaining enantiomerically enriched trans-2-Methyl-cyclopentylamine, highlighting its importance in pharmaceutical research (Joosten, Lambert, Vasse, & Szymoniak, 2010).

  • Antitumor Activity in Platinum Complexes : Prokop et al. (2004) explored the incorporation of 2-methylbutylamine ligands into transplatin, significantly enhancing its antitumor activity and its ability to kill cisplatin-resistant tumor cells. This indicates potential applications in cancer therapy (Prokop, Kašpárková, Novakova, Marini, Pizarro, Navarro‐Ranninger, & Brabec, 2004).

  • Cyclopropane Derivatives in Bioactive Molecules : Kazuta et al. (2002) reported the synthesis of chiral cyclopropane units that can be used to create conformationally restricted analogues of histamine, indicating potential improvements in biological activity. This research suggests new avenues for creating bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).

  • Cancer Treatment Strategies : Marzano et al. (2010) demonstrated that trans-amine-amidine-Pt(II) cationic complexes effectively inhibit tumor growth, overcoming resistance to traditional treatments like cisplatin and promoting cancer cell death through mechanisms like p53-mediated apoptosis. This research offers promising new strategies for cancer treatment (Marzano, Mazzega Sbovata, Gandin, Colavito, Del Giudice, Michelin, Venzo, Seraglia, Benetollo, Schiavon, & Bertani, 2010).

properties

IUPAC Name

(1R,2R)-2-methylcyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-5-3-2-4-6(5)7/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDMZADCGUWTCH-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-Methyl-cyclopentylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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